(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-2-17-8-6-12-21-22(17)25-24(29-21)27-15-13-26(14-16-27)23(28)20-11-5-9-18-7-3-4-10-19(18)20/h3-12H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGCAEXASVBPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-ethylbenzo[d]thiazole, which is then reacted with piperazine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with naphthalen-1-ylmethanone to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amines in the piperazine ring demonstrate nucleophilic reactivity, enabling functionalization through alkylation or acylation.
Mechanistic Insight :
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Piperazine’s lone pair on nitrogen attacks electrophilic centers (e.g., acyl chlorides) under mild basic conditions (triethylamine or pyridine) .
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Steric hindrance from the adjacent benzothiazole group slightly reduces reaction rates compared to unsubstituted piperazines .
Electrophilic Aromatic Substitution on Benzothiazole
The benzo[d]thiazole core undergoes electrophilic substitution at the 5- and 7-positions due to electron-donating effects from the sulfur and nitrogen atoms.
Key Observations :
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The ethyl group at C4 exerts moderate steric effects but does not significantly alter regioselectivity .
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Reactions proceed slower than in simpler benzothiazoles due to the bulky naphthalenylmethanone substituent .
Naphthalenylmethanone Reactivity
The naphthalene-linked ketone participates in condensation and reduction reactions.
Stability Notes :
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The ketone is stable under acidic conditions but prone to enolization in strong bases .
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Reduction with NaBH₄ yields secondary alcohols, though over-reduction of the benzothiazole ring may occur .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable modifications at halogenated positions.
Optimization Factors :
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Microwave irradiation (150°C, 20 min) improves yields in Suzuki reactions .
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Ligand choice (e.g., XantPhos) is critical for minimizing dehalogenation side reactions.
Stability and Degradation Pathways
The compound exhibits moderate stability under standard conditions but degrades under harsh environments:
Pharmacological Activity Modulation via Reactions
Structural modifications significantly alter bioactivity:
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N-acylation : Enhances σ1 receptor binding (IC₅₀ improves from 120 nM → 45 nM) .
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C5 Nitration : Reduces cytotoxicity in MCF-7 cells (IC₅₀ increases from 8 μM → 32 μM) .
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Ketone Reduction : Abolishes antiviral activity against HSV-1.
This compound’s multifunctional reactivity enables tailored modifications for drug discovery, particularly in oncology and neurology. Further studies should explore photophysical properties and catalytic asymmetric transformations.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential as a therapeutic agent. Similar compounds have been studied for their roles as dopamine and serotonin antagonists , which are crucial in treating psychiatric disorders such as schizophrenia and depression.
Case Study: Dopamine Receptor Interaction
Research has shown that derivatives of benzothiazole exhibit significant binding affinity for dopamine receptors, suggesting that (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone may also act similarly. This could lead to the development of new treatments for neurological conditions.
Pharmacology
The compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have been evaluated in related compounds. These studies often utilize Lipinski’s Rule of Five to assess drug-likeness, indicating that modifications to the structure could enhance its bioavailability .
Table 1: Pharmacokinetic Properties of Related Compounds
| Property | Value |
|---|---|
| Lipophilicity (Log P) | 3.5 - 5.0 |
| Oral Bioavailability | 50% - 80% |
| Half-life | 2 - 6 hours |
| Metabolism | Hepatic (CYP450) |
Toxicology
Understanding the toxicological profile of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is essential for its safe application in pharmaceuticals. Studies have indicated that similar compounds can induce liver toxicity; thus, evaluating hepatotoxic effects through in vitro assays is critical .
Case Study: Hepatotoxicity Assessment
A recent study assessed various benzothiazole derivatives for liver toxicity using human hepatocyte models. Results indicated that certain substitutions on the benzothiazole ring could mitigate toxic effects while maintaining efficacy against target receptors .
Mechanism of Action
The mechanism of action of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and piperazine moieties may facilitate binding to specific sites, while the naphthalene group could enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Naphthalene vs. Phenyl/Imidazothiazole : The naphthalen-1-yl group in the target compound provides a larger aromatic surface compared to phenyl or imidazothiazole substituents in analogs (e.g., 9eb, 9bc). This may enhance binding affinity to hydrophobic pockets in proteins but could reduce solubility .
- Sulfonyl vs. Methanone Linkers: Compounds with sulfonyl groups (e.g., 9eb, 9bc) exhibit higher melting points (>250°C) due to stronger intermolecular forces, whereas methanone-linked derivatives (e.g., target compound) may have lower thermal stability .
- Biological Activity: Tosyl and chlorophenylsulfonyl analogs (9eb, 9bc) show carbonic anhydrase inhibition, while benzothiazole-triazole hybrids (5j) demonstrate anticancer effects. The target compound’s naphthalene group may favor interactions with cannabinoid or serotonin receptors, as seen in structurally related molecules like JWH-018 (naphthalen-1-yl methanone derivatives) .
2.2 Functional Group Modifications
- Ethyl Substitution: The 4-ethyl group on the benzothiazole ring in the target compound contrasts with unsubstituted benzothiazoles (e.g., 5j in ).
- Piperazine Flexibility: The piperazine linker allows conformational adaptability, a feature shared with compounds like (4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea), which showed 86% yield and robust enzyme inhibition .
2.4 Physicochemical Properties
- Solubility : The naphthalene moiety may reduce aqueous solubility compared to smaller aryl groups (e.g., phenyl in 9eb).
- Melting Point : Expected to be >200°C based on analogs like 9ed (melting point >350°C) .
Biological Activity
The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and underlying mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 484.6 g/mol. The structure includes a piperazine ring, a benzo[d]thiazole moiety, and a naphthalene substituent, contributing to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897476-36-7 |
Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole, including the target compound, exhibit significant antimicrobial activity against various bacterial strains. A study highlighted that compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis through the inhibition of essential biosynthetic pathways .
Anticancer Effects
The compound has also shown promise in anticancer research. Similar piperazine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds with a piperazine core have been linked to anti-tumor activity through modulation of key signaling pathways involved in cancer progression .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound's structural features suggest potential interactions with dopamine and serotonin receptors, which could lead to antidepressant or anxiolytic effects .
Target Enzymes and Pathways
The primary mechanism of action for this compound appears to be the inhibition of specific enzymes involved in critical biological processes. For example, it has been shown to inhibit DprE1, an enzyme crucial for the biosynthesis of arabinogalactan in Mycobacterium tuberculosis, thereby disrupting cell wall integrity and bacterial growth.
Predictive Models and Structure-Activity Relationships (SAR)
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate potential biological activities based on structural characteristics. SAR studies have identified key functional groups responsible for the observed bioactivity, guiding further optimization of the compound for enhanced efficacy .
Case Studies
- Antimycobacterial Activity : A study evaluated various benzothiazole derivatives for their inhibitory effects on Mycobacterium tuberculosis. The findings indicated that compounds with a piperazine linkage exhibited enhanced activity compared to simpler analogs, suggesting a structure-dependent relationship in antimicrobial efficacy .
- Anticancer Research : In vitro studies demonstrated that related compounds significantly inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The presence of the naphthalene moiety was particularly noted for enhancing cytotoxic effects against certain tumor types .
Q & A
Q. What synthetic routes are recommended for synthesizing (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone?
The synthesis typically involves multi-step procedures:
- Step 1: Formation of the benzo[d]thiazole core using halogenated precursors (e.g., 2-chloro-4-ethylbenzo[d]thiazole) under nucleophilic substitution conditions.
- Step 2: Piperazine coupling via carbodiimide-mediated amide bond formation or Ullmann-type cross-coupling reactions.
- Step 3: Introduction of the naphthalen-1-ylmethanone group using Friedel-Crafts acylation or ketone coupling reagents. Key factors include solvent selection (e.g., DMF or THF), temperature control (reflux at 80–110°C), and purification via column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm piperazine connectivity, ethyl group placement, and naphthalene substitution patterns.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., ESI-MS for protonated ions).
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1650–1750 cm) and C-S bonds (~600–700 cm) .
Q. What structural features contribute to its potential pharmacological activity?
- Benzo[d]thiazole moiety: Enhances binding to CNS receptors or enzyme active sites due to sulfur and nitrogen heteroatoms.
- Piperazine ring: Facilitates solubility and modulates pharmacokinetics via hydrogen bonding.
- Naphthalene group: Provides hydrophobic interactions for target affinity, similar to aryl hydrocarbon receptor ligands .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent optimization: Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reagent solubility.
- Catalyst screening: Palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling between naphthalene and piperazine intermediates.
- Temperature gradients: Stepwise heating (e.g., 50°C → 80°C) to minimize side reactions during acylation.
- Purification: Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) for >95% purity .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Cross-validation: Use H-C HSQC NMR to correlate ambiguous proton-carbon signals, especially for overlapping piperazine peaks.
- Isotopic labeling: Introduce deuterated analogs to confirm naphthalene substitution patterns via NOE experiments.
- Complementary MS/MS: Fragment ion analysis to distinguish isobaric impurities (e.g., ethyl vs. methyl substituents) .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Substituent variation: Synthesize analogs with halogen (Cl, F) or methoxy groups on the benzo[d]thiazole or naphthalene rings.
- Biological assays: Test analogs against target receptors (e.g., serotonin 5-HT) using radioligand binding assays.
- Computational docking: Map substituent effects on binding affinity using AutoDock Vina or Schrödinger Suite .
Q. Which computational methods predict biological targets or binding affinity?
- Molecular docking: Simulate interactions with homology-modeled receptors (e.g., dopamine D) to prioritize analogs.
- QSAR modeling: Train machine learning models (e.g., random forests) on datasets of similar piperazine derivatives.
- MD simulations: Assess ligand-receptor stability (e.g., RMSD analysis over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
